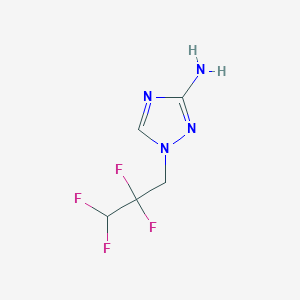
2-Hydrazinyl-5-iodo-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-5-iodo-4-methylpyridine is a chemical compound with the molecular formula C6H8IN3 It is a derivative of pyridine, characterized by the presence of hydrazinyl and iodo substituents at the 2 and 5 positions, respectively, and a methyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-iodo-4-methylpyridine typically involves the iodination of 4-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes the following steps:
Iodination: 4-methylpyridine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5 position.
Hydrazinylation: The iodinated intermediate is then reacted with hydrazine hydrate under reflux conditions to replace the halogen with a hydrazinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-5-iodo-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-5-iodo-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-5-iodo-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinyl-5-bromo-4-methylpyridine: Similar structure but with a bromine atom instead of iodine.
2-Hydrazinyl-5-chloro-4-methylpyridine: Similar structure but with a chlorine atom instead of iodine.
2-Hydrazinyl-5-fluoro-4-methylpyridine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Hydrazinyl-5-iodo-4-methylpyridine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The larger atomic radius and higher atomic weight of iodine compared to other halogens can affect the compound’s physical and chemical properties, making it distinct from its bromine, chlorine, and fluorine analogs.
Propiedades
Fórmula molecular |
C6H8IN3 |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
(5-iodo-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8IN3/c1-4-2-6(10-8)9-3-5(4)7/h2-3H,8H2,1H3,(H,9,10) |
Clave InChI |
YQDVOXJRMLYASU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1I)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


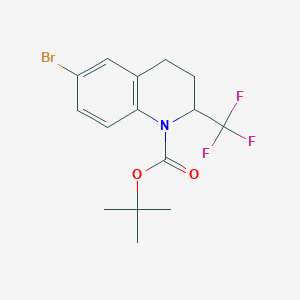
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
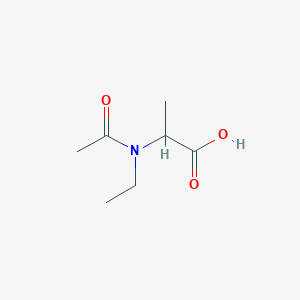
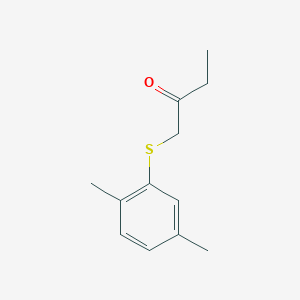
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)


![4-{Bicyclo[1.1.1]pentan-1-yl}butanoic acid](/img/structure/B15302720.png)
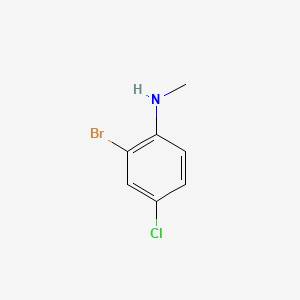
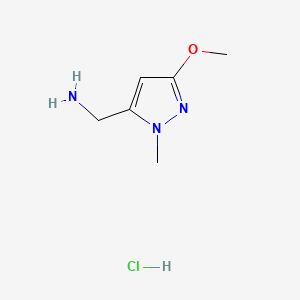
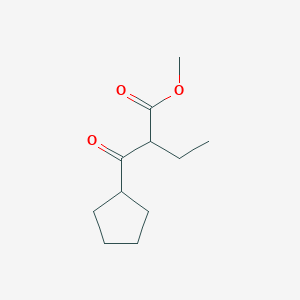
![benzyl N-[2-(4-ethenylphenyl)ethyl]carbamate](/img/structure/B15302738.png)
![tert-butyl (1R,3R,4S,5S)-5-amino-3-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15302740.png)
